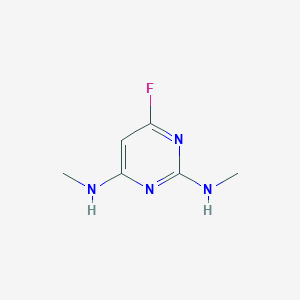

6-fluoro-N,N'-dimethylpyrimidine-2,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-FLUORO-N2,N4-DIMETHYLPYRIMIDINE-2,4-DIAMINE is a chemical compound with the molecular formula C6H9FN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Fluor-N,N'-Dimethylpyrimidin-2,4-diamin beinhaltet typischerweise die Reaktion geeigneter Pyrimidinderivate mit Fluorierungsmitteln und Dimethylamin . Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF) und Katalysatoren, um die Reaktion zu beschleunigen.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für 6-Fluor-N,N'-Dimethylpyrimidin-2,4-diamin ähneln der Laborsynthese, werden jedoch auf den kommerziellen Bedarf hochskaliert. Diese Methoden beinhalten oft kontinuierliche Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung von hochreinen Reagenzien und strenge Qualitätskontrollmaßnahmen sind unerlässlich, um die Verbindung im industriellen Maßstab zu produzieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Fluor-N,N'-Dimethylpyrimidin-2,4-diamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Das Fluoratom und die Dimethylsgruppen können mit geeigneten Reagenzien durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.

Substitution: Halogenierungsmittel, Nucleophile und andere Substitutionsreagenzien.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion Amin-Derivate erzeugen kann.

4. Wissenschaftliche Forschungsanwendungen

6-Fluor-N,N'-Dimethylpyrimidin-2,4-diamin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird in der Untersuchung von Enzym-Wechselwirkungen und Stoffwechselwegen eingesetzt.

Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer bei der Medikamentenentwicklung.

Industrie: Wird in der Produktion von Spezialchemikalien und -materialien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 6-Fluor-N,N'-Dimethylpyrimidin-2,4-diamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme und Rezeptoren binden, ihre Aktivität modulieren und verschiedene biochemische Prozesse beeinflussen . Die genauen molekularen Zielstrukturen und Signalwege hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung eingesetzt wird.

Wissenschaftliche Forschungsanwendungen

6-FLUORO-N2,N4-DIMETHYLPYRIMIDINE-2,4-DIAMINE has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 6-FLUORO-N2,N4-DIMETHYLPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Fluor-N2,N4-Diphenylpyrimidin-2,4-diamin: Bekannt für seine inhibitorische Aktivität gegen cyclin-abhängige Kinasen (CDK2 und CDK9).

6-Fluor-4-N,N-Dimethylpyrimidin-2,4-diamin: Teilt ähnliche strukturelle Merkmale, unterscheidet sich jedoch in der Position des Fluoratoms und der Art der Substituenten.

Einzigartigkeit

6-Fluor-N,N'-Dimethylpyrimidin-2,4-diamin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm einzigartige chemische und biologische Eigenschaften verleiht.

Eigenschaften

Molekularformel |

C6H9FN4 |

|---|---|

Molekulargewicht |

156.16 g/mol |

IUPAC-Name |

6-fluoro-2-N,4-N-dimethylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C6H9FN4/c1-8-5-3-4(7)10-6(9-2)11-5/h3H,1-2H3,(H2,8,9,10,11) |

InChI-Schlüssel |

AQILNHQSSMIBAW-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=CC(=NC(=N1)NC)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate](/img/structure/B11708011.png)

![4-[(4-Nitrobenzylidene)amino]phenol](/img/structure/B11708013.png)

![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11708018.png)

![N'-[(E)-(4-methylphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11708026.png)

![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11708031.png)

![2-Methoxy-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708056.png)

![N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide](/img/structure/B11708062.png)

![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenol](/img/structure/B11708071.png)

![N-[(1E)-1-(2-fluorophenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11708076.png)

![(2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B11708083.png)

![3-Nitro-N-[(E)-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)methylidene]aniline](/img/structure/B11708084.png)

![2-{[(2,2,2-Trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11708085.png)